N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring and a pyrimidine ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thioether Formation: The final step involves the formation of the thioether linkage between the isoxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide: can be compared with other heterocyclic compounds containing isoxazole or pyrimidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-15(22-20-11)19-14(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLTZMMWKTBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.